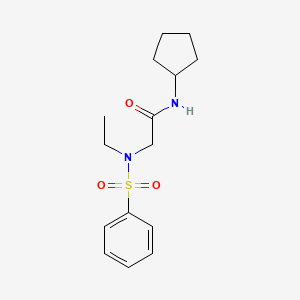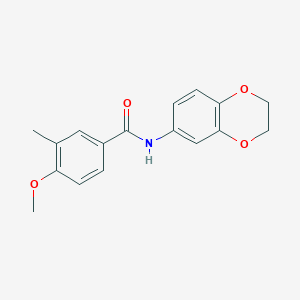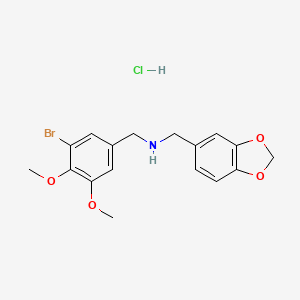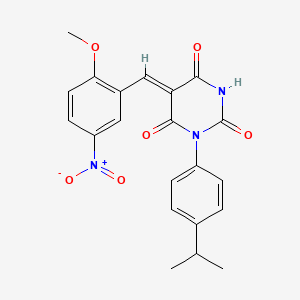
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-(4-isopropylphenyl)-5-(2-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound belonging to the class of pyrimidinetriones, characterized by a complex structure involving a pyrimidine ring substituted with various functional groups. The compound's unique structural features lend it interesting chemical and physical properties, making it a subject of study in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves multistep synthetic routes incorporating Schiff base formation, nitration, and cyclization reactions. For example, compounds with nitro and hydroxyphenyl functionalities on the pyrimidinone ring have been synthesized using precursors like nitroethanone and benzaldehyde in the presence of catalysts such as etidronic acid (Savant et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinetrione derivatives, including crystal and molecular structure analyses, reveals significant information about their conformation and the effects of substitution on the ring. For instance, studies involving X-ray diffraction have shown that pyrimidine rings in such compounds can adopt flattened boat conformations, highlighting the impact of substituents on molecular geometry (Savant et al., 2015).
Chemical Reactions and Properties
Pyrimidinetrione derivatives undergo various chemical reactions, including hydrogenation, condensation, and cyclization, influenced by their functional groups. For instance, the conversion of nitropyrimidines into pyrazoles via reactions with hydrazine highlights the reactivity of the nitro group and its impact on the transformation of the pyrimidine ring into other heterocycles (Biffin et al., 1968).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, of pyrimidinetrione derivatives are significantly affected by their structural features. The presence of methoxy and nitro groups influences the compound's polarity, solubility in organic solvents, and crystallization behavior. Research into similar compounds has demonstrated various hydrogen-bonded structures in their crystalline forms, which are critical for understanding solubility and reactivity (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with nucleophiles or electrophiles, can be inferred from studies on similar compounds. The nitro group, for example, is a key functional group affecting the compound's reactivity towards reduction or participation in cycloaddition reactions, while the methoxy group may influence electron density and reactivity patterns (Biffin et al., 1968).
Propriétés
IUPAC Name |
(5Z)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-12(2)13-4-6-15(7-5-13)23-20(26)17(19(25)22-21(23)27)11-14-10-16(24(28)29)8-9-18(14)30-3/h4-12H,1-3H3,(H,22,25,27)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKVXNYVHHBZAJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)benzamide](/img/structure/B4706875.png)

![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706887.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
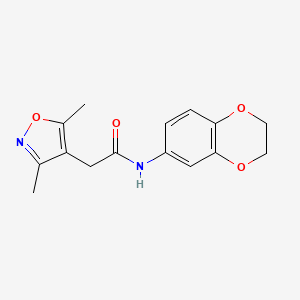
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)
![1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)
